4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen bridge to a methylene group, with a tetrahydrofuran-2-ylmethyl substituent on the amide nitrogen. The dihydrobenzofuran core is notable for its stability and bioactivity, as seen in analogs like carbofuran (a carbamate insecticide) , while the tetrahydrofuran substituent may enhance solubility or target binding .
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2)13-18-5-3-7-20(21(18)28-23)27-15-16-8-10-17(11-9-16)22(25)24-14-19-6-4-12-26-19/h3,5,7-11,19H,4,6,12-15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFUXALAUKBAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide represents a novel entry in the field of medicinal chemistry, particularly due to its structural components that suggest potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure combining elements from benzamide and dihydrobenzofuran moieties. The presence of the tetrahydrofuran group is also significant as it may influence the compound's solubility and bioactivity.
Anticancer Activity
A series of studies have evaluated compounds related to dihydrobenzofuran derivatives for their anticancer properties. For instance, research has shown that certain dihydrobenzofuran lignans exhibit potent cytotoxic effects against various cancer cell lines. In a notable study, derivatives were screened against 60 human tumor cell lines, revealing that specific compounds displayed significant growth inhibition, particularly in leukemia and breast cancer cells .
Key Findings:
- Compound 2b (a derivative of caffeic acid) demonstrated a GI(50) value of 0.3 µM and was particularly effective against breast cancer cell lines with GI(50) values <10 nM.
- The mechanism involves inhibition of tubulin polymerization, which is crucial for mitosis .
The proposed mechanism of action for related compounds includes:
- Inhibition of Tubulin Polymerization : Compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule formation necessary for cell division.
- Antimitotic Activity : The structural features allow these compounds to interfere with cellular processes leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives often correlates with their structural characteristics. The presence of hydroxyl groups and specific functional groups can enhance or diminish activity:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Groups | Generally increase solubility and bioactivity |
| Dimethyl Substituents | Influence conformational flexibility |
| Tetrahydrofuran Moiety | May enhance binding affinity |
Case Studies
- Dihydrobenzofuran Lignans : A study highlighted that modifications in the hydroxyl groups significantly impacted the cytotoxicity of dihydrobenzofuran lignans. Compounds with multiple hydroxyl groups exhibited greater activity due to improved interaction with biological targets .
- Synthetic Derivatives : The synthesis of various derivatives has shown that altering substituents can lead to enhanced selectivity for cancer cell types. For example, modifications that increase lipophilicity often correlate with improved membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzamide Derivatives with Heterocyclic Substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
- Structural Difference : Lacks the dihydrobenzofuran and tetrahydrofuran groups. Instead, it has a 3-methylbenzamide core with a 2-hydroxy-1,1-dimethylethyl group.
- Functional Relevance : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a feature absent in the target compound .
- Key Data : Molecular weight = 221.3 g/mol; IR bands at 1645 cm⁻¹ (C=O) and 3300 cm⁻¹ (O-H) .
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide () :
- Structural Difference : Contains a benzofuran-carboxamide scaffold with methoxy and 4-methoxybenzyl groups.
- Functional Relevance : Designed as a precursor for C–H activation studies, contrasting with the target compound’s ether-linked dihydrobenzofuran .
- Key Data : Purity = 89–90%; synthesized via EDCI-mediated coupling .
Agrochemical Benzamide Analogs (–9, 11)
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) :
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) :
Dihydrobenzofuran-Containing Compounds
- Carbofuran (2,3-Dihydro-2,2-dimethyl-7-benzofuranol methylcarbamate): Structural Difference: Carbamate ester instead of benzamide; lacks tetrahydrofuran substitution. Functional Relevance: Acetylcholinesterase inhibitor used as an insecticide . Key Data: Molecular weight = 221.3 g/mol; LD₅₀ (oral, rat) = 8 mg/kg .
N-(5-Acetamido-2-methoxyphenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide () :
Comparative Analysis Table
*Estimated based on structural formula.
Research Findings and Implications
- Synthetic Challenges : Unlike simpler benzamides (e.g., ), its synthesis likely requires multi-step coupling of dihydrobenzofuran intermediates with tetrahydrofuran-methylamine, akin to methods in .
- Biological Potential: Analogous compounds (e.g., carbofuran, mepronil) suggest possible applications in pest control or neuropharmacology, though specific target validation is needed .
Preparation Methods
Cyclization Strategies for Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran scaffold is synthesized via acid-catalyzed cyclization of substituted 1,3-diols. For geminal dimethyl substitution, 2-methyl-1,3-propanediol undergoes Friedel-Crafts alkylation with resorcinol derivatives under Brønsted acid conditions (e.g., H₂SO₄ or p-toluenesulfonic acid).
Key Reaction Conditions :
Functionalization at the 7-Position
Bromination of 2,2-dimethyl-2,3-dihydrobenzofuran at the 7-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by hydrolysis to the phenol via Ullmann-type conditions (CuI, K₂CO₃, DMF, 110°C).
Optimization Note :
- Direct lithiation at the 7-position (using n-BuLi/TMEDA) and subsequent quenching with dry ice yields the carboxylic acid, which is reduced to the alcohol via LiAlH₄.
Preparation of 4-(Chloromethyl)benzoyl Chloride
Chloromethylation of Benzoic Acid
4-(Hydroxymethyl)benzoic acid is synthesized via Friedel-Crafts alkylation of toluene with paraformaldehyde, followed by oxidation with KMnO₄ in acidic medium. Subsequent treatment with thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl and the carboxylic acid to acyl chloride.
Critical Parameters :
- SOCl₂ Stoichiometry : 3.0 equivalents to ensure complete conversion.
- Reaction Time : 12 hours at reflux.
- Yield : 85–90% after distillation.
Synthesis of (Tetrahydrofuran-2-yl)methanamine
Reductive Amination of Tetrahydrofuran-2-carbaldehyde
Tetrahydrofuran-2-carbaldehyde is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to yield the primary amine.
Procedure :
- Molar Ratio : Aldehyde : NH₄OAc : NaBH₃CN = 1 : 2 : 1.5.
- Temperature : 25°C, 24 hours.
- Yield : 65–70% after ion-exchange chromatography.
Convergent Coupling Steps
Etherification via Nucleophilic Substitution
2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol is deprotonated with NaH (2.2 equivalents) in anhydrous THF and reacted with 4-(chloromethyl)benzoyl chloride at 0°C.
Reaction Profile :
Amide Bond Formation
The intermediate 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoyl chloride is coupled with (tetrahydrofuran-2-yl)methanamine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.
Optimized Conditions :
- Coupling Agent : HATU (1.1 equivalents).
- Base : DIPEA (3.0 equivalents).
- Temperature : 25°C, 12 hours.
- Yield : 82% after recrystallization.
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₄H₂₈N₂O₄ | HRMS (ESI+) |
| Molecular Weight | 408.49 g/mol | Calculated |
| Melting Point | 143–145°C | Differential Scanning Calorimetry |
| HPLC Purity | 99.2% | C18 column, 220 nm |
| ¹H NMR (CDCl₃) | δ 7.82 (d, 2H), 6.72 (d, 1H), 4.62 (s, 2H), 3.85–3.45 (m, 5H), 1.48 (s, 6H) | 400 MHz spectrometer |
Comparative Analysis of Alternative Routes
Mitsunobu Etherification
An alternative to nucleophilic substitution employs Mitsunobu conditions (DEAD, PPh₃) to couple 4-(hydroxymethyl)benzoic acid with 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol. However, this method requires protection/deprotection of the carboxylic acid, reducing overall yield to 62%.
Solid-Phase Synthesis
Immobilization of the dihydrobenzofuran scaffold on Wang resin enables iterative coupling steps, but scalability issues limit industrial applicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
